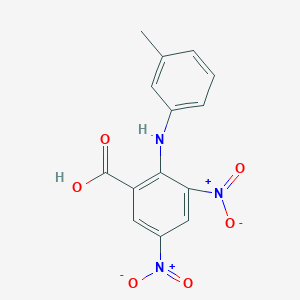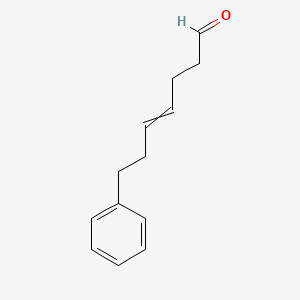
7-Phenylhept-4-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenylhept-4-enal: is an organic compound with the molecular formula C₁₃H₁₆O . It is characterized by a phenyl group attached to a heptenal chain, specifically at the 7th position. This compound is notable for its unique structure, which combines an aromatic ring with an unsaturated aldehyde, making it a subject of interest in various chemical research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylhept-4-enal typically involves the reaction of 3-butynylbenzene with various reagents. One common method includes the use of Rh(III)-catalyzed diastereoselective C–H bond addition/cyclization cascade . This reaction is carried out under a nitrogen atmosphere using oven-dried glassware and purified solvents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Phenylhept-4-enal undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 7-Phenylheptanoic acid.
Reduction: 7-Phenylheptanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Phenylhept-4-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound in the study of reaction mechanisms and synthetic pathways.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of fragrances and flavoring agents due to its aromatic properties .
Wirkmechanismus
The mechanism of action of 7-Phenylhept-4-enal involves its interaction with molecular targets through its aldehyde and phenyl groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenyl group can participate in π-π stacking interactions. These interactions can influence various biochemical pathways, making this compound a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
7-Phenylhept-4-yn-3-one: This compound has a similar heptenal chain but with a triple bond at the 4th position.
7-Phenylheptanoic acid: The oxidized form of 7-Phenylhept-4-enal.
7-Phenylheptanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its combination of an aromatic ring and an unsaturated aldehyde group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
65018-57-7 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
7-phenylhept-4-enal |
InChI |
InChI=1S/C13H16O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h1-2,4,6-7,10-12H,3,5,8-9H2 |
InChI-Schlüssel |
KPCGXCLDVKWCTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC=CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl(propyl){3-[(2,2,2-trichloroethoxy)methoxy]prop-1-EN-1-YL}silane](/img/structure/B14493820.png)
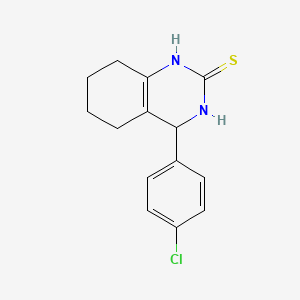
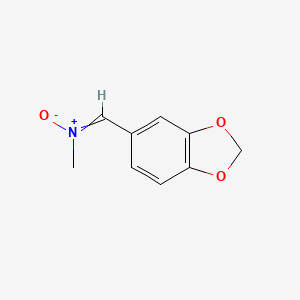
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
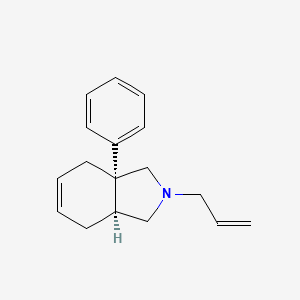
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)




